![molecular formula C21H16N2O4 B2810769 N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide CAS No. 851411-02-4](/img/structure/B2810769.png)

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

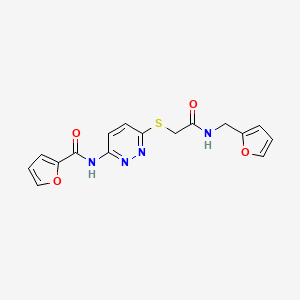

Molecular Structure Analysis

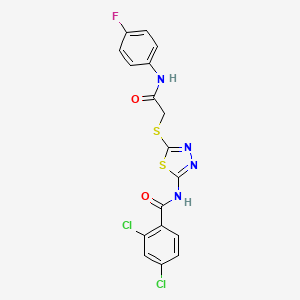

The molecular structure of this compound would be characterized by the presence of the chromeno[4,3-b]pyridin-2-yl core, along with the phenoxy and acetamide groups. The presence of these functional groups would likely influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the acetamide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic rings and the polar acetamide group could influence its solubility, melting point, boiling point, and other properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research efforts have led to the development of novel synthetic methodologies and the exploration of chemical reactivities for compounds with structural similarities to N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide. For instance, studies on the synthesis and cyclizations of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides reveal the potential for generating a diverse array of heterocyclic compounds, which could serve as a basis for further chemical modifications and optimizations (E. A. Chigorina et al., 2019). Similarly, the development of iron(III) complexes with pyridoxal Schiff bases showcases advanced approaches for enhancing cellular uptake and photocytotoxicity, highlighting the intersection of chemical synthesis with medicinal applications (Uttara Basu et al., 2015).

Anticancer and Antimicrobial Activities

Compounds related to N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide have been explored for their biological activities, including anticancer and antimicrobial properties. For example, new functionalized pyridine linked thiazole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, offering insights into the design of potential anticancer agents (Alaa M. Alqahtani & A. Bayazeed, 2020). Additionally, derivatives of phenoxyacetamide have shown antimycotic activity against Candida albicans and Cryptococcus neoformans, suggesting a promising direction for the development of new antimicrobial agents (G. Daidone et al., 1988).

Applications in Materials Science

Research into the corrosion inhibitory behavior of azomethine-based Schiff bases on mild steel surfaces, alongside experimental and theoretical studies, indicates the potential application of structurally related compounds in materials science, particularly in corrosion prevention (Manilal Murmu et al., 2019).

Direcciones Futuras

The future research directions for this compound would depend on its intended use. If it’s a novel compound, initial studies would likely focus on characterizing its physical and chemical properties, and if it’s intended to be used as a drug, future research could involve studying its pharmacological effects and potential therapeutic applications .

Propiedades

IUPAC Name |

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c1-13-11-17(22-18(24)12-26-14-7-3-2-4-8-14)23-20-15-9-5-6-10-16(15)27-21(25)19(13)20/h2-11H,12H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMOJXJOFVNLIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethylphenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2810686.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2810691.png)

![N-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]phenyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2810695.png)

![2-{[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino}-1-ethanaminium chloride](/img/structure/B2810698.png)

![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)

![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)

![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2810704.png)